molecular formula C14H12N4O4 B5804330 N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5804330
M. Wt: 300.27 g/mol
InChI Key: ABNPJIVPDOCCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNBA, and it has a molecular formula of C16H13N3O5. MNBA is a yellowish solid that is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

MNBA exerts its anticancer effects by targeting various signaling pathways that are involved in cancer cell growth and survival. MNBA inhibits the activity of the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. MNBA also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects in vitro and in vivo. MNBA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MNBA also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. MNBA has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for lab experiments. MNBA is a stable compound that can be easily synthesized in large quantities. MNBA is also soluble in some organic solvents, which makes it easy to prepare solutions for experiments. However, MNBA has some limitations for lab experiments. MNBA has low solubility in aqueous solutions, which can limit its use in some experiments. MNBA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on MNBA. One potential direction is to study the effects of MNBA on other signaling pathways that are involved in cancer cell growth and survival. Another potential direction is to study the effects of MNBA on other types of cancer cells. MNBA has been shown to be effective against breast cancer cells, but its effects on other types of cancer cells are not well understood. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of MNBA in vivo, which could help to optimize its potential use as an anticancer agent.

Synthesis Methods

MNBA can be synthesized using a multi-step process that involves various chemical reactions. The first step involves the reaction between 2-methyl-3-nitrobenzoic acid and thionyl chloride, which produces 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction between 2-methyl-3-nitrobenzoyl chloride and 4-aminopyridine, which produces MNBA.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MNBA is in the field of cancer research. MNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNBA achieves this by inducing apoptosis, which is a programmed cell death process. MNBA has also been shown to inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-11(3-2-4-12(9)18(20)21)14(19)22-17-13(15)10-5-7-16-8-6-10/h2-8H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPJIVPDOCCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.